2-(3-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)-N,N-diisopropylacetamide
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Description
2-(3-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)-N,N-diisopropylacetamide is a useful research compound. Its molecular formula is C26H31N3O2S and its molecular weight is 449.61. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds, such as indolin-2-one derivatives, have been designed as acetylcholine esterase (ache) inhibitors . AChE plays a crucial role in nerve signal transmission, and its inhibition can lead to an increase in acetylcholine concentration, affecting various neurological processes .
Mode of Action
If it acts similarly to other indolin-2-one derivatives, it may inhibit the action of ache, leading to an increase in acetylcholine concentration . This could result in enhanced nerve signal transmission, affecting various neurological processes .
Biochemical Pathways
If it acts as an ache inhibitor like other indolin-2-one derivatives, it could affect the cholinergic pathway . This pathway involves the neurotransmitter acetylcholine and plays a significant role in memory and learning, among other cognitive functions .
Result of Action
If it acts as an ache inhibitor, it could potentially enhance nerve signal transmission and affect various neurological processes .
Properties
IUPAC Name |
2-[3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanylindol-1-yl]-N,N-di(propan-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O2S/c1-18(2)29(19(3)4)25(30)16-27-15-24(21-10-6-8-12-23(21)27)32-17-26(31)28-14-13-20-9-5-7-11-22(20)28/h5-12,15,18-19H,13-14,16-17H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFISMTLOTQDYMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CN1C=C(C2=CC=CC=C21)SCC(=O)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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